(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a methoxyphenyl group, and a tetrahydrobenzothiazolyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Nitrile Formation: The α,β-unsaturated ketone undergoes a reaction with a nitrile source, such as sodium cyanide, to introduce the nitrile group.
Cyclization: The final step involves the cyclization of the intermediate compound to form the tetrahydrobenzothiazolyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methylaervine: A β-carboline alkaloid with antifungal properties.
Uniqueness
(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile is unique due to its combination of benzyloxy, methoxyphenyl, and tetrahydrobenzothiazolyl groups, which confer distinct chemical and biological properties not commonly found in similar compounds.
Properties
Molecular Formula |
C24H22N2O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N2O2S/c1-27-21-12-11-18(14-22(21)28-16-17-7-3-2-4-8-17)13-19(15-25)24-26-20-9-5-6-10-23(20)29-24/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3/b19-13+ |
InChI Key |
SREKKEOZGAYSJH-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=C(S2)CCCC3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(S2)CCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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